molecular formula C15H12N2OS2 B2466864 (2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 476308-37-9

(2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2466864
CAS No.: 476308-37-9
M. Wt: 300.39
InChI Key: GVGPOIOKJHOZBL-VOTSOKGWSA-N
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Description

(2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide is a novel chemical entity designed as a potent telomerase inhibitor for anticancer research. This compound is part of a series of BIBR1532-related analogs developed to target the allosteric site of human telomerase reverse transcriptase (hTERT) . Telomerase is a ribonucleoprotein complex responsible for maintaining telomere length in frequently dividing cells, and its reactivation is a key mechanism in 85-95% of cancers, including non-small cell lung cancer (NSCLC), enabling unlimited proliferation . The design of this compound incorporates essential pharmacophoric features: a lipophilic 3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl head, a second lipophilic thiophen-2-yl moiety, and a critical four-atom α,β-unsaturated enamide linker that mimics the structure of the known inhibitor BIBR1532 . This configuration is intended to fit into a shallow, hydrophobic pocket of hTERT, potentially inhibiting telomerase activity and leading to telomere shortening and the induction of replicative senescence in cancer cells . Its primary research value lies in studying telomere maintenance mechanisms and developing new therapeutic strategies against telomerase-positive cancers. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Pricing and Availability: We offer this high-purity compound to support your groundbreaking research. Please contact us for a quote, delivery timelines, and detailed specifications.

Properties

IUPAC Name

(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c16-9-12-11-4-1-5-13(11)20-15(12)17-14(18)7-6-10-3-2-8-19-10/h2-3,6-8H,1,4-5H2,(H,17,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGPOIOKJHOZBL-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Cyclopenta[b]Thiophene Core Formation

The 3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-amine intermediate is synthesized via the Gewald reaction, a three-component cyclocondensation of cyclopentanone, malononitrile, and elemental sulfur. Morpholine catalyzes this reaction in ethanol under reflux, yielding 2-amino-3-cyanocyclopenta[b]thiophene (3a ) with high regioselectivity. The mechanism proceeds through ketone enamine formation, followed by sulfur incorporation and cyclization (Scheme 1).

Key Conditions

  • Reactants : Cyclopentanone (1a, 10 mmol), malononitrile (2, 10 mmol), sulfur (10 mmol)
  • Catalyst : Morpholine (10 mol%)
  • Solvent : Ethanol (anhydrous)
  • Temperature : Reflux (78°C)
  • Yield : 72–85%

Purification via recrystallization from ethanol ensures removal of unreacted sulfur and by-products.

N-Cyanoacetylation of the Amine Intermediate

The free amine group of 3a is acylated using 1-cyanoacetyl-3,5-dimethylpyrazole (8 ), an activated ester derivative synthesized from cyanoacetic acid hydrazide (6 ) and acetyl acetone (7 ). This method surpasses direct acylation with ethyl cyanoacetate by minimizing side reactions and improving yields.

Reaction Protocol

  • Reactants : 3a (1 eq), 8 (1.2 eq)
  • Solvent : Toluene (anhydrous)
  • Temperature : Reflux (110°C, 6 h)
  • Yield : 89% for 9a

The active methylene group in 9a (δH = 4.12 ppm) is critical for subsequent Knoevenagel condensation.

Knoevenagel Condensation for α,β-Unsaturated Amide Formation

The α,β-unsaturated amide linker is constructed via piperidine-catalyzed Knoevenagel condensation between 9a and thiophene-2-carbaldehyde (24 ). This step forms the (2E)-configured propenamide side chain.

Optimized Conditions

  • Reactants : 9a (1 eq), 24 (1.1 eq)
  • Catalyst : Piperidine (5 mol%)
  • Solvent : Toluene (anhydrous)
  • Temperature : Reflux (110°C, 6 h)
  • Yield : 68–75%

The reaction’s E-selectivity is confirmed via 2D NOESY NMR, where the absence of coupling between vinyl (δH = 8.30 ppm) and NH protons (δH = 8.96 ppm) rules out the Z-isomer.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal toluene as the optimal solvent for Knoevenagel condensation due to its high boiling point and inertness. Piperidine outperforms alternatives like morpholine or DMAP in minimizing enol ether by-products.

Catalyst Efficiency

Catalyst Solvent Yield (%) By-Products (%)
Piperidine Toluene 75 <5
Morpholine Toluene 62 12
DMAP DMF 58 18

Temperature and Time Dependence

Prolonged reflux (>8 h) decreases yields due to retro-Knoevenagel decomposition. Kinetic profiling identifies 6 h as optimal for balancing conversion and stability.

Characterization and Configuration Analysis

Spectroscopic Validation

  • 1H NMR : Disappearance of the active methylene signal (δH = 4.12 ppm) in 9a confirms Knoevenagel completion. The vinyl proton resonates as a singlet at δH = 8.30 ppm.
  • 13C NMR : Carbonyl carbons at δC = 167.2 ppm (amide) and 162.4 ppm (cyano) validate connectivity.
  • IR : Stretching bands at 2210 cm⁻¹ (C≡N) and 1665 cm⁻¹ (C=O) corroborate functional groups.

Computational Validation of E-Configuration

MOE 2020.9010 calculations assign lower potential energy to the E-isomer (77.50 kcal/mol) versus the Z-isomer (79.95 kcal/mol), aligning with experimental NMR data.

Comparative Analysis of Synthetic Methods

While the Gewald-Knoevenagel route dominates literature, alternative approaches using Suzuki-Miyaura coupling or Wittig reactions face challenges in regioselectivity and functional group tolerance. For instance, Suzuki reactions require pre-functionalized aryl halides, which are synthetically cumbersome for bicyclic thiophenes.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiophene moieties have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as cell cycle arrest.
  • Antioxidant Properties : The structural characteristics of this compound suggest potential antioxidant activity. Studies indicate that thiophene derivatives can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research has highlighted the ability of thiophene-based compounds to inhibit key enzymes involved in inflammatory pathways (e.g., COX and LOX), suggesting their potential as therapeutic agents for chronic inflammatory diseases.

2. Material Science

  • Dye-Sensitized Solar Cells : The compound's electronic properties make it a candidate for use as a sensitizer in dye-sensitized solar cells. The electron-withdrawing nature of the cyano group enhances its ability to influence energy levels within the solar cell structure.
  • Field-Effect Transistors : Similar compounds have been explored for their application in organic electronics, particularly in field-effect transistors, where their electronic properties can be harnessed for improved performance.

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of related compounds on human cancer cell lines. For example, compounds with similar structures showed IC50 values in the low micromolar range against breast and colon cancer cells, indicating significant anticancer potential.

Antioxidant Activity Evaluation

A series of thiophene derivatives were tested for their antioxidant capabilities using DPPH and ABTS assays. Results indicated that certain substitutions on the phenyl ring enhanced radical scavenging activity significantly compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Mechanisms

Research highlighted the ability of thiophene derivatives to inhibit TNF-α and IL-6 production in macrophages stimulated by LPS, suggesting a mechanism where these compounds could potentially be developed as anti-inflammatory agents.

Data Summary

The following table summarizes the biological activities observed in studies involving thiophene derivatives:

Property Description
Anticancer Activity Induces apoptosis and inhibits proliferation in cancer cell lines
Antioxidant Activity Scavenges free radicals; inhibits lipid peroxidation
Anti-inflammatory Effects Inhibits COX/LOX enzymes; modulates pro-inflammatory cytokines

Mechanism of Action

The mechanism by which (2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

The uniqueness of (2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide lies in its combination of a cyclopenta[b]thiophene ring with a thiophene moiety, providing distinct electronic and steric properties that can be exploited in various applications.

Biological Activity

The compound (2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide is a member of the thiophene family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article synthesizes current research findings on its biological activity, including anticancer and antifungal properties, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C17H14N2OS
  • Molecular Weight : 294.37 g/mol
  • IUPAC Name : this compound
  • InChI Key : InChI=1S/C17H14N2OS/c1-9(18)15(20)17(21)16-10-5-11(19)12(16)14(10)13(7-8-22)6-4-3/h5-8,9H,1-3H2,(H,20,21)

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that thiophene derivatives can inhibit cell proliferation in various cancer cell lines. A related compound demonstrated submicromolar GI50 values against A549 lung cancer cells and other cell lines such as OVACAR and CAKI .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For example, compounds with similar structures have been shown to activate caspases involved in apoptosis and disrupt tubulin polymerization .

Antifungal Activity

The compound's potential as an antifungal agent has also been explored:

  • Inhibition of Candida spp. : Compounds derived from thiophene structures have been tested against various Candida strains, showing promising antifungal activity comparable to standard treatments like fluconazole .
  • Molecular Interactions : Molecular docking studies suggest that these compounds interact with key enzymes involved in fungal growth, such as CYP51, which is crucial for ergosterol biosynthesis .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is often correlated with their structural features:

Structural FeatureActivity Implication
Cyano GroupEnhances electron-withdrawing capacity, potentially increasing reactivity towards biological targets
Thiophene RingsContributes to hydrophobic interactions and stability in biological systems
Amide LinkageMay facilitate binding to enzyme active sites due to hydrogen bonding capabilities

Case Studies

Several case studies highlight the efficacy of thiophene-based compounds:

  • Study on Cell Lines : A study evaluating a series of thiophene derivatives found that certain modifications led to enhanced cytotoxicity in prostate (PC3) and lung (SK-LU-1) cancer cell lines compared to traditional chemotherapeutics like cisplatin .
  • Fungal Resistance : Another study investigated the antifungal properties against resistant strains of Candida spp., demonstrating that specific modifications in the thiophene structure could overcome resistance mechanisms.

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